N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5S2/c1-24-10-2-4-11(5-3-10)27(22,23)9-8-14(21)18-16-20-19-15(25-16)12-6-7-13(17)26-12/h2-7H,8-9H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJTXJLHTVBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the 1,3,4-oxadiazole ring and the subsequent attachment of the bromothiophene and methoxyphenylsulfonyl groups.
Formation of 1,3,4-Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Bromothiophene Attachment: The bromothiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate palladium catalysts.
Methoxyphenylsulfonyl Group Introduction: This step involves the sulfonylation of the intermediate compound with a methoxyphenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is typically synthesized via cyclization of hydrazides with carbonylating agents. For example:
-
Hydrazide preparation : A carboxylic acid derivative (e.g., phenylacetic acid) reacts with hydrazine hydrate to form a hydrazide intermediate .
-
Cyclization : The hydrazide undergoes cyclization with reagents like trimethyl orthoformate or 2-chloro-1,1,1-trimethoxyethane under acidic conditions to yield the oxadiazole ring .
Table 1: Oxadiazole Cyclization Reagents
| Reagent | Reaction Conditions | Reference |
|---|---|---|
| Trimethyl orthoformate | Reflux in ethanol | |
| 2-chloro-1,1,1-trimethoxyethane | Reflux in 1,4-dioxane/acetic acid |
Bromothiophene Substitution
The bromothiophene moiety is likely introduced via electrophilic substitution. While direct synthesis details are unavailable, analogous thiophene substitutions involve:
-
Bromination : Thiophene derivatives can undergo bromination at specific positions (e.g., 5-bromo substitution) using reagents like NBS or Br₂ in the presence of catalysts .
-
Sulfur-related chemistry : Thiophene rings often participate in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
Sulfonamide Coupling
The sulfonamide group (4-methoxyphenylsulfonyl) is typically introduced via nucleophilic substitution:
-
Sulfonyl chloride activation : The oxadiazole’s amine group reacts with a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine) .
Table 2: Sulfonamide Formation
| Reactant | Reaction Conditions | Reference |
|---|---|---|
| 4-methoxybenzenesulfonyl chloride | Pyridine, room temperature |
Amide Bond Formation
The propanamide moiety is coupled to the oxadiazole via amidation:
-
Coupling reagents : HBTU or EDCl are used to activate the carboxylic acid group of the propanamide, facilitating amide formation with the oxadiazole’s amine .
-
Protective groups : Boc protection may be employed temporarily during synthesis to prevent side reactions .
Table 3: Amide Coupling Methods
| Reagent | Role | Reference |
|---|---|---|
| HBTU | Activate carboxylic acid | |
| EDCl | Activate carboxylic acid |
Purification and Characterization
-
Column chromatography : Silica gel with hexane/ethyl acetate mixtures is commonly used .
-
NMR/MS analysis : Confirms structural integrity, with key signals for thiophene, oxadiazole, and sulfonamide groups .
Comparative Analysis of Similar Compounds
Table 4: Structural and Activity Comparisons
| Compound | Key Features | Biological Activity | Reference |
|---|---|---|---|
| N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-propoxybenzamide | Oxadiazole + benzamide | Anticancer | |
| N-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-amide | Thiophene + thiadiazole | Antimicrobial | |
| N-(5-cyano-thiophen-2-yl)-1,3,4-thiadiazol | Cyano group addition | Antibacterial |
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Compounds containing oxadiazole derivatives have shown promising anticancer activities. For instance, related compounds selectively inhibit carbonic anhydrases associated with cancer, suggesting potential for development as anticancer agents. In vitro studies have indicated that certain oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines, including MCF-7 and SK-MEL-2 .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. The optimization of each synthetic step is crucial for achieving high yield and purity.
General Synthetic Route
- Formation of the Oxadiazole Ring : Starting from appropriate precursors containing the bromothiophene moiety.
- Introduction of the Sulfonamide Group : This can be achieved through sulfonation reactions.
- Final Coupling Reaction : To attach the propanamide moiety to the oxadiazole compound.
Case Study 1: Anticancer Activity
A study investigated a series of 1,2,4-oxadiazole derivatives for their anticancer potential against various cell lines. Among them, certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating significant cytotoxic activity . The structure–activity relationship revealed that modifications to the oxadiazole ring significantly influenced potency.
Case Study 2: Antimicrobial Evaluation
Research on related bromothiophene compounds demonstrated their effectiveness against resistant bacterial strains such as MRSA. These compounds inhibited bacterial growth at low concentrations, showcasing their potential as new antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole | Contains oxadiazole and thiazole rings | Notable for antimicrobial properties |
| 1,3,4-Oxadiazol Derivatives | Diverse biological activities | Potential applications in drug discovery |
| Bromothiophene Compounds | Known for anti-tumor properties | Explored for anti-convulsant activities |
Mechanism of Action
The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives synthesized in recent studies:
Key Observations :
- Substituent Effects : Replacing bromothiophene with benzodioxole (as in ) reduces steric bulk but may decrease electrophilicity.
- Chain Length : Shorter acyl chains (e.g., hexanamide in ) correlate with lower melting points (142–143°C for 5c vs. higher values for bulkier analogues).
- Sulfonyl Groups : The 4-methoxyphenylsulfonyl group in the target compound enhances solubility compared to styrenesulfonyl or methanesulfonamide derivatives .
Physicochemical Properties
*Predicted based on structural analogues.
Analysis :
- The bromothiophene and sulfonyl groups in the target compound likely increase molecular weight and thermal stability compared to benzodioxole or alkyl-chain derivatives.
- Longer acyl chains (e.g., hexanamide in ) reduce melting points due to decreased crystallinity.
Pharmacological Activity
- Antimicrobial Activity : Oxadiazoles with sulfonamide groups (e.g., ) show moderate activity against Gram-positive bacteria. The bromothiophene group may enhance this due to halogen-mediated membrane disruption.
- Enzyme Inhibition: Sulfonylpropanamides are known inhibitors of carbonic anhydrase and cyclooxygenase (COX). The 4-methoxy group may improve selectivity for COX-2 .
Biological Activity
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Brominated thiophene ring
- Oxadiazole ring
- Sulfonamide functional group
This unique combination contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The presence of the oxadiazole moiety is known to enhance antimicrobial properties. Studies have indicated that derivatives with similar structures exhibit significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. It may act by disrupting metabolic pathways essential for tumor growth .
- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes .
Case Studies
- Antimicrobial Screening : In a study involving various synthesized compounds, those containing the oxadiazole structure demonstrated moderate to strong antibacterial activity. For instance, compounds showed IC50 values ranging from 0.63 µM to 2.14 µM against specific pathogens .
- Anticancer Activity : A series of experiments highlighted that the compound exhibited notable cytotoxic effects on cancer cell lines such as TK-10 and HT-29, indicating its potential as an anticancer agent .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-bromothiophen-2-yl)acetamide | Lacks oxadiazole ring | Antimicrobial |
| 5-Bromo-2-thienylboronic acid | Different functional groups | Antiparasitic |
| N-(5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Contains thiophene moiety | Antibacterial |
The unique combination of brominated thiophene and oxadiazole rings in this compound distinguishes it from other compounds and contributes to its diverse biological activities.
Q & A
Q. What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazides. For example, in analogous compounds, 5-(4-methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol was prepared by refluxing carbohydrazide derivatives in acetic acid, followed by reaction with chloroacetyl chloride to form sulfanyl intermediates . Optimization involves controlling reflux time (e.g., 5 hours at 120°C) and solvent selection (glacial acetic acid for cyclization, aqueous ethanol for recrystallization).
Q. How can researchers confirm the structural integrity of the sulfonamide group in this compound?
Key characterization methods include:
- ¹H/¹³C NMR : The sulfonamide proton (NH) typically appears as a singlet at δ 10–12 ppm. The 4-methoxyphenyl sulfonyl group shows distinct aromatic signals (δ 7.5–8.0 ppm) and a methoxy singlet (δ ~3.8 ppm).
- FT-IR : Stretching vibrations for S=O bonds appear at 1150–1350 cm⁻¹.
- X-ray crystallography : For unambiguous confirmation, as demonstrated in structurally similar oxadiazole-sulfonamide hybrids (e.g., monoclinic P2₁/c symmetry with β = 107.8°, a = 21.1 Å, b = 5.4 Å) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Antifungal and antibacterial assays are common for sulfonamide-oxadiazole hybrids. For example:
- Broth microdilution (CLSI guidelines) against Candida spp. or Aspergillus spp., with IC₅₀ values compared to fluconazole .
- Enzyme inhibition assays : Test against carbonic anhydrase or cyclooxygenase isoforms due to sulfonamide’s known role in enzyme inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variation of substituents : Replace the 5-bromothiophene with other halogens (Cl, F) or electron-withdrawing groups to modulate electron density.
- Oxadiazole modifications : Substitute sulfur with oxygen or nitrogen in the oxadiazole ring to alter π-π stacking interactions.
- Sulfonamide tweaks : Introduce bulkier aryl groups (e.g., 3,4-dichlorophenyl) to enhance hydrophobic binding, as seen in related compounds with improved antifungal activity .
- Data analysis : Use multivariate regression to correlate logP, Hammett constants, and IC₅₀ values (see Table 1 in for analogous derivatives).
Q. How should researchers address contradictory data in biological activity reports?
Contradictions may arise from assay conditions or impurities. Mitigation strategies:
- Purity validation : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to exclude confounding effects from byproducts .
- Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent replicates.
- Counter-screening : Test against off-target enzymes (e.g., tyrosine kinases) to rule out nonspecific inhibition .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Use crystal structures of target enzymes (e.g., C. albicans CYP51, PDB: 5TZ1) to model interactions between the sulfonamide group and heme iron.
- MD simulations (GROMACS) : Assess stability of the oxadiazole-thiophene moiety in hydrophobic pockets over 100-ns trajectories .
- QSAR models : Train on datasets like NCI-60 to predict cytotoxicity profiles .
Q. How can solubility challenges be overcome during in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ethyl esters) at the propanamide terminal.
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance bioavailability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life in rodent models .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions during sulfonylation steps to prevent hydrolysis of the oxadiazole ring .
- Crystallization : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals for X-ray studies .
- Biological assays : Include positive controls (e.g., ketoconazole for antifungal tests) and validate results with clinical isolates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
